molecular formula C14H19NO3 B009743 (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine CAS No. 102069-84-1

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine

Cat. No.: B009743
CAS No.: 102069-84-1
M. Wt: 249.3 g/mol
InChI Key: CECTWDBFDAJIEO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine is a chiral compound of interest in advanced organic synthesis and pharmaceutical research. This molecule integrates a pyrrolidine scaffold with a 2-methoxybenzoyl group and a methoxymethyl side chain, presenting a structurally complex building block for developing stereoselective methodologies. Research Applications and Value The core research value of this compound lies in its potential as a chiral auxiliary or ligand, analogous to the well-established SAMP/RAMP hydrazines . The stereogenic center at the pyrrolidine ring allows for the induction of chirality in asymmetric synthesis, enabling the creation of enantiomerically pure molecules. Its structure suggests utility in: Asymmetric Synthesis: Serving as a precursor or framework for catalysts and ligands that control stereochemistry in carbon-carbon and carbon-heteroatom bond-forming reactions. Pharmaceutical Intermediates: Acting as a key chiral synthon in the research and development of active pharmaceutical ingredients (APIs) and other bioactive molecules. Methodology Development: Providing a versatile scaffold for exploring new reactions in synthetic organic chemistry. Handling and Safety This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-10-11-6-5-9-15(11)14(16)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECTWDBFDAJIEO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350258
Record name (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102069-84-1
Record name [(2S)-2-(Methoxymethyl)-1-pyrrolidinyl](2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102069-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Methoxymethyl Group Introduction

The second step employs sodium hydride (NaH) in tetrahydrofuran (THF) under heating for 18 hours to introduce the methoxymethyl moiety. This nucleophilic alkylation typically requires:

ParameterValue
BaseNaH (60% dispersion)
SolventDry THF
Temperature60–65°C (reflux)
Reaction Time18 hours

This method’s stereochemical outcome relies on the chiral purity of the pyrrolidine precursor, with reported enantiomeric excess (ee) exceeding 98% when using (S)-configured intermediates.

Asymmetric Synthesis Strategies

Recent advances emphasize enantioselective routes to bypass resolution steps. VulcanChem (2023) highlights two primary approaches:

Chiral Pool Utilization

Starting from naturally occurring chiral compounds like L-proline, this method modifies existing functional groups:

  • Protection of the carboxylic acid group

  • Methoxymethylation at C2 position

  • Acylation with o-methoxybenzoyl chloride

Advantages:

  • High enantiopurity (ee >99%)

  • Commercially available starting materials

Limitations:

  • Requires multiple protection/deprotection steps

  • Overall yield reduced to 40–50%.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of prochiral enamide intermediates enables direct formation of the (S)-configured pyrrolidine ring. Key features include:

  • Catalyst: Pd/C with chiral ligands (e.g., BINAP)

  • Pressure: 50–100 psi H₂

  • Solvent: MeOH or EtOAc

  • ee: 92–95%

Resolution of Racemic Mixtures

For non-stereoselective syntheses, resolution remains critical:

Diastereomeric Salt Formation

Reacting racemic 1-(2-methoxybenzoyl)-2-(methoxymethyl)pyrrolidine with chiral acids (e.g., dibenzoyl-L-tartaric acid) creates separable diastereomers.

Resolution AgentSolventee Achieved
Dibenzoyl-L-tartaric acidEthanol98%
Camphorsulfonic acidAcetone95%

This method, while reliable, suffers from material losses (30–40% yield per cycle).

Chromatographic Separation

Preparative HPLC with chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers effectively:

  • Column: Chiralpak IC (250 × 4.6 mm)

  • Mobile Phase: Hexane/EtOH (80:20)

  • Flow Rate: 1 mL/min

  • Retention Times: 12.1 min (R), 14.3 min (S)

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodStepsYield (%)ee (%)Cost Estimate
Schultz et al. (1988)265–7098$12/25g
Chiral Pool440–50>99$18/10g
Catalytic Hydrogenation355–6092–95$22/10g
Racemic Resolution330–4098$15/5g

Optimization and Scale-Up Challenges

Solvent Selection

THF in Step 2 of the Schultz method poses flammability risks at scale. Substituting 2-MeTHF improves safety while maintaining yield (68% vs. 65% in THF).

Byproduct Formation

GC-MS analysis reveals two primary impurities:

  • Over-alkylation product (5–7%): Mitigated by controlled NaH addition

  • Ortho-demethylated compound (<2%): Suppressed using degassed solvents

Green Chemistry Considerations

Microwave-assisted synthesis reduces reaction times:

  • Step 1: 1 hour vs. 4 hours (conventional)

  • Step 2: 6 hours vs. 18 hours
    Energy savings: 40% with comparable yield (63%) .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.

    Substitution: The methoxybenzoyl and methoxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

(CAS: 102069-83-0)

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by:

  • Core structure : A five-membered pyrrolidine ring.
  • Substituents :
    • A 2-methoxybenzoyl group at position 1.
    • A methoxymethyl group at position 2.
  • Stereochemistry : The S-configuration at the chiral center ensures enantioselectivity in synthetic applications .

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural Variations and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound 2-Methoxybenzoyl (C₁), Methoxymethyl (C₂) C₁₄H₁₇NO₃ 247.29 Chiral intermediate; S-configuration
(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine (Compound 30) 3,4-Dimethoxybenzyl (C₂) C₁₃H₁₉NO₂ 233.31 Precursor for orexin receptor antagonists
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine 5-Fluoro-2-methoxyphenyl (C₂) C₁₁H₁₄FNO 195.23 Fluorine substitution enhances metabolic stability
(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol 4-Methoxybenzyl (C₁), Diphenylmethanol (C₂) C₂₆H₂₇NO₂ 385.50 Dual functional groups for chiral catalysis
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Amino (C₁), Methoxymethyl (C₂) C₆H₁₄N₂O 130.18 R-configuration; amino group enables nucleophilic reactivity

Key Observations :

  • Acyl vs. Benzyl Groups : The 2-methoxybenzoyl group in the target compound contrasts with benzyl or dimethoxybenzyl groups in analogs (e.g., Compound 30), influencing electronic properties and receptor binding .
  • Halogenation: Fluorine in (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine enhances lipophilicity and bioavailability compared to non-halogenated analogs .
  • Stereochemistry : The S-configuration in the target compound vs. R-forms (e.g., ) affects enantioselectivity in asymmetric synthesis .

Functional Differences :

  • The target compound lacks direct receptor activity but enables modular drug design, whereas orexin receptor antagonists (e.g., Compound 25) exhibit high target affinity .
  • Antiarrhythmic indole-pyrrolidine hybrids demonstrate the impact of heterocyclic extensions on biological targeting .

Biological Activity

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine, identified by its CAS number 139731-94-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H19NO
  • Molecular Weight : 219.31 g/mol
  • Boiling Point : 62 °C at 40 mmHg
  • Density : 0.933 g/mL at 25 °C
  • Optical Activity : [α]20/D +2.4° in benzene

These properties suggest a stable compound with potential for various chemical interactions relevant to biological systems.

Research indicates that this compound may exert its biological effects through interactions with specific cellular targets. Notably, compounds with similar methoxybenzoyl structures have shown efficacy as tubulin inhibitors, which are crucial in cancer therapy. These compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • In Vitro Studies : Research demonstrates that this compound can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting microtubule formation. This mechanism is particularly significant in overcoming multidrug resistance (MDR) in cancer therapy .
  • In Vivo Studies : Animal model studies have shown promising results where treatment with this compound led to significant tumor regression without apparent neurotoxicity, indicating a favorable safety profile .

Other Biological Activities

In addition to its anticancer effects, there is emerging evidence suggesting that this compound may possess:

  • Antimicrobial Activity : Similar compounds have exhibited antibacterial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : Some studies indicate that methoxy-substituted compounds can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the efficacy of this compound against prostate cancer cell lines (PC-3) and melanoma (A375). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating high potency compared to standard chemotherapeutic agents .
  • Multidrug Resistance Models :
    • In models expressing P-glycoprotein, this compound demonstrated the ability to bypass typical drug resistance mechanisms, making it a candidate for further development as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What is the role of (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine in medicinal chemistry?

  • Answer : The compound serves as a chiral intermediate in synthesizing bioactive molecules due to its pyrrolidine core and substituted benzoyl group. Its stereochemistry and functional groups (methoxy, benzoyl) enable exploration of structure-activity relationships (SAR) in drug candidates targeting neurological or antibacterial pathways . For example, the 2-methoxymethyl group on pyrrolidine enhances interactions with bacterial ribosomes, as seen in lincomycin derivatives .

Q. What synthetic methods are commonly used to prepare this compound?

  • Answer : Key steps include:

  • Chiral resolution : Use of (S)-tetrahydro-3H-pyrrolo[1,2-c][1,2,3]oxathiazole 1,1-dioxide as a chiral precursor (analogous to methods in ).
  • Coupling reactions : Benzoylation of pyrrolidine derivatives under anhydrous conditions with 2-methoxybenzoyl chloride.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate enantiomerically pure product .

Q. How can researchers address challenges in stereochemical control during synthesis?

  • Answer : Enantiomeric purity is critical. Strategies include:

  • Chiral auxiliaries : Use of (S)-configured starting materials (e.g., ).
  • Asymmetric catalysis : Palladium-catalyzed cross-couplings to retain stereochemistry.
  • Analytical validation : Chiral HPLC or polarimetry to confirm >99% enantiomeric excess (ee) .

Advanced Research Questions

Q. How does the compound’s structure influence its biological activity?

  • Answer :

  • Pyrrolidine core : Enhances conformational rigidity, improving target binding (e.g., orexin receptors in ).

  • 2-Methoxybenzoyl group : Modulates lipophilicity and π-π stacking with aromatic residues in enzyme active sites.

  • Methoxymethyl side chain : Increases solubility and hydrogen-bonding potential, critical for antibacterial activity against resistant strains (e.g., S. pneumoniae) .

    Structural Feature Biological Impact Reference
    Chiral center (S-configuration)Enantioselective binding to G-protein-coupled receptors
    Methoxy groupsMetabolic stability via reduced CYP450 oxidation

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer :

  • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, benzoyl carbonyl at δ 165–170 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+^+ = calculated m/z 292.1554) .
  • X-ray crystallography : Resolve absolute configuration (as in ’s azetidine-pyrrolidine analogs).

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Answer :

  • Docking refinement : Use molecular dynamics simulations to account for flexible binding pockets (e.g., orexin receptor MD simulations in ).
  • SAR libraries : Synthesize analogs with systematic substitutions (e.g., replacing 2-methoxybenzoyl with 3,4-dimethoxybenzoyl) and compare IC50_{50} values .
  • Metabolic profiling : Assess stability in liver microsomes to identify false negatives due to rapid degradation .

Methodological Guidelines

Q. What protocols are recommended for assessing toxicity in preclinical studies?

  • Answer :

  • In vitro : Cytotoxicity assays (MTT or LDH release) in HepG2 cells.
  • In vivo : Acute toxicity testing in rodents (OECD 423) with dose escalation (10–100 mg/kg).
  • Safety data : Follow TCI America’s guidelines for handling pyrrolidine derivatives (e.g., PPE, fume hoods) .

Q. How can the compound be optimized for improved pharmacokinetics?

  • Answer :

  • Prodrug design : Introduce ester groups at the methoxymethyl position for enhanced absorption (hydrolyzed in vivo).
  • LogP adjustment : Replace benzoyl with more polar groups (e.g., sulfonamide) to reduce LogP from 2.8 to <2.0.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.